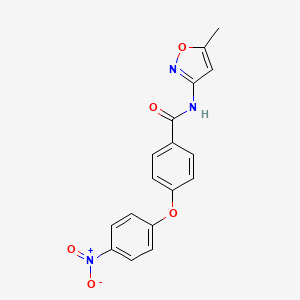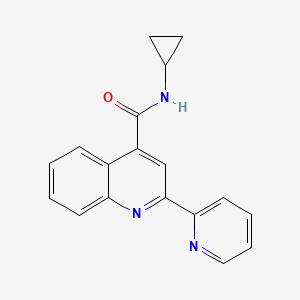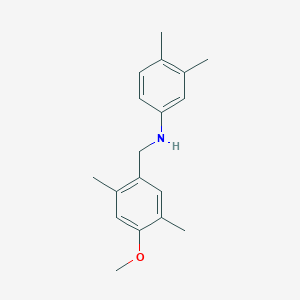
1-(2,4-dimethoxybenzyl)-4-isopropylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzyl)-4-isopropylpiperazine, commonly known as R-1479, is a synthetic compound that belongs to the class of piperazine derivatives. R-1479 has been widely studied for its potential use as an antiviral agent, particularly against the influenza virus.
作用机制
The mechanism of action of R-1479 involves the inhibition of viral RNA polymerase, which is essential for the replication of the influenza virus. R-1479 binds to the active site of the viral RNA polymerase, preventing the incorporation of nucleotides into the growing RNA chain. This results in the inhibition of viral replication and the production of infectious viral particles.
Biochemical and Physiological Effects
R-1479 has been shown to have low toxicity in vitro and in vivo. In animal studies, R-1479 has been well-tolerated at doses up to 1000 mg/kg/day. R-1479 is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. R-1479 is primarily metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
One advantage of using R-1479 in lab experiments is its high potency and specificity against the influenza virus. R-1479 has been shown to be effective at low concentrations, making it a cost-effective option for antiviral research. However, one limitation of using R-1479 is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
For R-1479 research include the development of new formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of R-1479 against other viral infections, such as respiratory syncytial virus and coronaviruses. Finally, studies are needed to investigate the potential for R-1479 to be used in combination with other antiviral drugs to improve efficacy and reduce the development of drug resistance.
Conclusion
In conclusion, R-1479 is a synthetic compound that has shown promising antiviral activity against the influenza virus. Its mechanism of action involves the inhibition of viral RNA polymerase, and it has been shown to have low toxicity in vitro and in vivo. While it has limitations for lab experiments, future research directions include the development of new formulations and delivery methods, investigation of its potential use against other viral infections, and combination with other antiviral drugs to improve efficacy.
合成方法
The synthesis method of R-1479 involves the reaction of 1-(2,4-dimethoxyphenyl)piperazine with isopropylamine in the presence of a catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of R-1479. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
R-1479 has been extensively studied for its antiviral activity, particularly against the influenza virus. In vitro studies have shown that R-1479 inhibits the replication of various strains of influenza virus, including H1N1, H3N2, and H5N1. R-1479 has also been shown to be effective against influenza viruses that are resistant to other antiviral drugs, such as oseltamivir and amantadine.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)18-9-7-17(8-10-18)12-14-5-6-15(19-3)11-16(14)20-4/h5-6,11,13H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAULBUGQKNLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5668466.png)

![2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B5668477.png)
![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)
![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)


![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5668544.png)
![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5668552.png)